molecular formula C20H22O3 B1327813 Ethyl 6-(4-biphenyl)-6-oxohexanoate CAS No. 5002-15-3

Ethyl 6-(4-biphenyl)-6-oxohexanoate

Cat. No.: B1327813
CAS No.: 5002-15-3
M. Wt: 310.4 g/mol
InChI Key: DYDFAKWZKZUKPE-UHFFFAOYSA-N
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Description

Ethyl 6-(4-biphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It features a biphenyl group attached to a hexanoate chain, which includes an oxo group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-biphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-biphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-biphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 6-(4-biphenyl)-6-oxohexanoic acid.

    Reduction: 6-(4-biphenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 6-(4-biphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-biphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and oxo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 6-oxohexanoate: Lacks the biphenyl group, resulting in different chemical and biological properties.

    6-(4-biphenyl)-6-oxohexanoic acid: The carboxylic acid analog of Ethyl 6-(4-biphenyl)-6-oxohexanoate.

    Ethyl 4-biphenylcarboxylate: Contains a biphenyl group but differs in the position and type of functional groups.

Uniqueness: this compound is unique due to the presence of both the biphenyl group and the oxohexanoate chain. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-oxo-6-(4-phenylphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDFAKWZKZUKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645637
Record name Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-15-3
Record name Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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